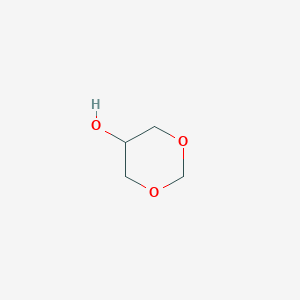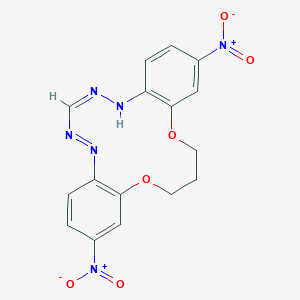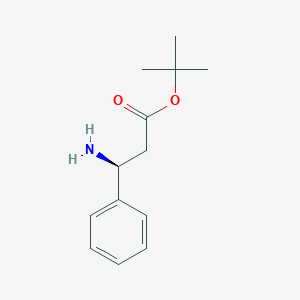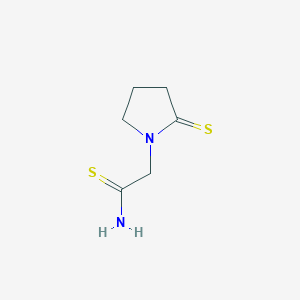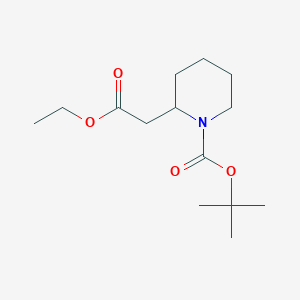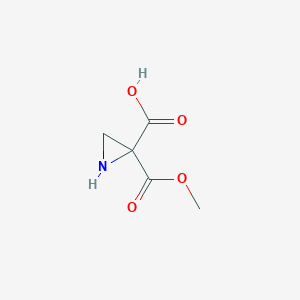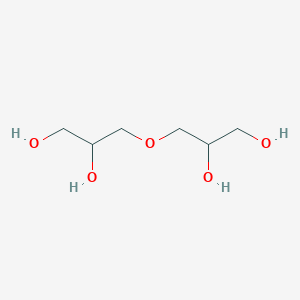
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide (DEBS) is an organic compound that belongs to the family of benzothiadiazoles. It is a heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its structure. DEBS has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, it has been proposed that N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to induce apoptosis (programmed cell death) by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In animal studies, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to reduce blood glucose levels and improve insulin sensitivity. It has also been found to reduce inflammation and oxidative stress in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. However, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide. One area of interest is the development of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a plant growth regulator to improve crop yields. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide and to explore its potential applications in material science.
Méthodes De Synthèse
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be synthesized by the reaction of 2-aminothiophenol with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a white solid. The purity of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. In agriculture, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a plant growth regulator. In material science, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
123708-42-9 |
|---|---|
Nom du produit |
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
Formule moléculaire |
C10H13N3O2S2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)9-7-5-6-8-10(9)12-16-11-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FIFIDXABBBQIDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Synonymes |
N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
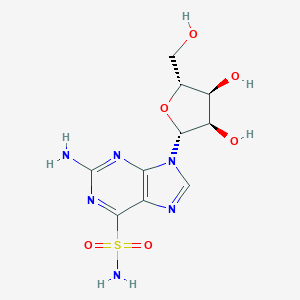
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
